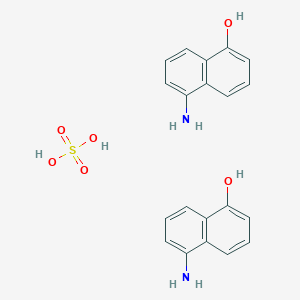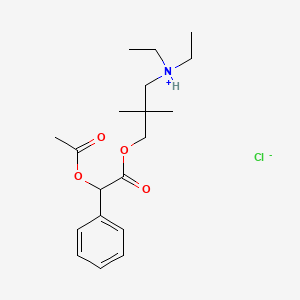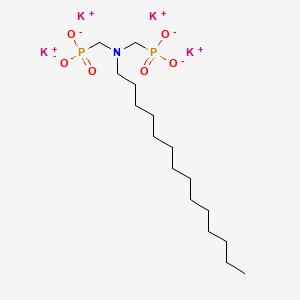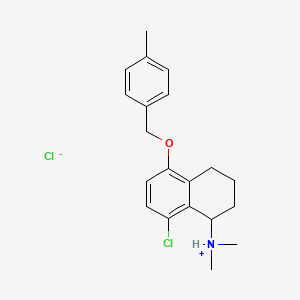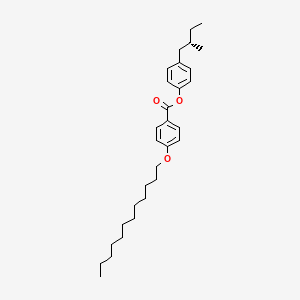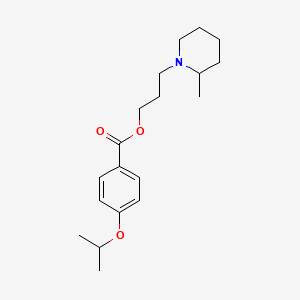
Carbamic acid, methyl-, (alpha-(dimethylamino)-5-methyl)-o-tolyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, methyl-, (alpha-(dimethylamino)-5-methyl)-o-tolyl ester, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular configuration, which includes a carbamate group, a dimethylamino group, and a methyl group attached to an o-tolyl ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, (alpha-(dimethylamino)-5-methyl)-o-tolyl ester, hydrochloride typically involves the esterification of the corresponding carbamic acid with methanol in the presence of a catalyst. One common method involves the use of trimethylchlorosilane and methanol at room temperature, which provides a convenient and efficient route to the desired ester . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors and optimized reaction conditions to ensure high throughput and consistent product quality. The use of robust catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, methyl-, (alpha-(dimethylamino)-5-methyl)-o-tolyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids or bases, such as hydrochloric acid or sodium hydroxide, are commonly used as catalysts.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the ester group.
Major Products Formed
The major products formed from these reactions include the corresponding carbamic acids, alcohols, and substituted esters, depending on the specific reaction and conditions employed.
Applications De Recherche Scientifique
Carbamic acid, methyl-, (alpha-(dimethylamino)-5-methyl)-o-tolyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of carbamic acid, methyl-, (alpha-(dimethylamino)-5-methyl)-o-tolyl ester, hydrochloride involves its interaction with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The dimethylamino group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl carbamate: A simpler carbamate ester with similar reactivity but lacking the dimethylamino and o-tolyl groups.
Ethyl carbamate: Another carbamate ester with similar properties but different alkyl groups.
Phenyl carbamate: A compound with a phenyl group instead of the o-tolyl group, leading to different reactivity and applications.
Uniqueness
Carbamic acid, methyl-, (alpha-(dimethylamino)-5-methyl)-o-tolyl ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylamino group enhances its reactivity and potential for forming interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
63982-37-6 |
|---|---|
Formule moléculaire |
C12H19ClN2O2 |
Poids moléculaire |
258.74 g/mol |
Nom IUPAC |
dimethyl-[[4-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium;chloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-9-5-6-10(8-14(3)4)11(7-9)16-12(15)13-2;/h5-7H,8H2,1-4H3,(H,13,15);1H |
Clé InChI |
NYDCJENJRXSVHC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C[NH+](C)C)OC(=O)NC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trisodium 4-hydroxy-7-[[[[5-hydroxy-6-[(2-methyl-4-sulphonatophenyl)azo]-7-sulphonato-2-naphthyl]amino]carbonyl]amino]-3-(phenylazo)naphthalene-2-sulphonate](/img/structure/B13779225.png)

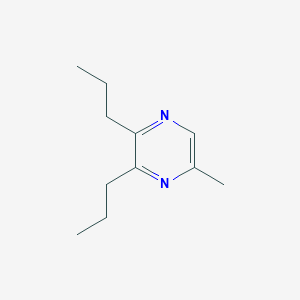
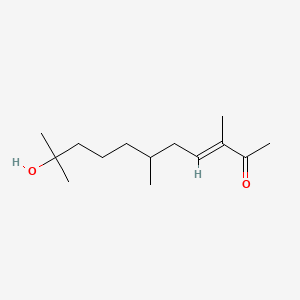
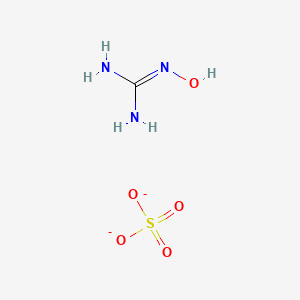
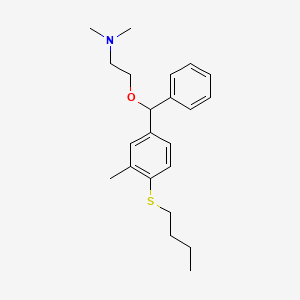

![[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate](/img/structure/B13779278.png)
